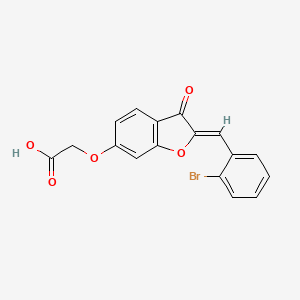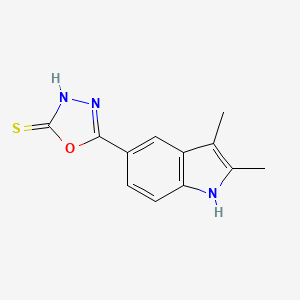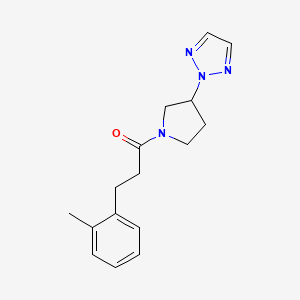
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound’s class or family, as well as its role or use, may also be included.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. The yield and purity of the product, as well as any challenges or unique aspects of the synthesis, would also be discussed.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups and stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can provide valuable information.Chemical Reactions Analysis
This involves studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions? Kinetic and thermodynamic aspects may also be considered.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Synthesis Techniques and Applications
- Transannulation Processes: Research has demonstrated the use of Rh-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes to create pyrroles, providing a straightforward method to synthesize 1,2,4-trisubstituted pyrroles with good to excellent yields (Chattopadhyay & Gevorgyan, 2011).
- Coupling/Cyclization Sequences: A one-pot coupling/cyclization/desilylation Cu alkyne/azide cycloaddition sequence has been utilized for the efficient preparation of substituted 1H-1,2,3-triazol-4-yl-pyrrolo[2,3-b]pyridines, showcasing a novel de novo formation of azole and triazole anellated structures (Lessing, van Mark, & Müller, 2018).
Material and Chemical Properties
- Luminescence Properties: New Zn complexes based on 1,2,4-triazoles have been synthesized, with studies indicating strong green–blue luminescence in the solid state, hinting at potential applications in materials science and optoelectronics (Gusev et al., 2011).
- Corrosion Inhibition: Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic media, demonstrating significant potential for industrial applications in metal preservation and protection (Ma et al., 2017).
Biological and Pharmaceutical Applications
- Antibacterial and Plant Growth Activities: The synthesis and screening of new 1H-1,2,4-triazole derivatives containing a pyridine unit have shown some compounds to exhibit antibacterial and plant growth regulatory activities, which could have implications for agricultural and pharmaceutical industries (Liu et al., 2007).
Catalysis and Reaction Mechanisms
- Catalytic Activity in Reactions: Studies on (η3-allyl)palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands have shown promising catalytic activity in Suzuki-Miyaura reactions, indicating the potential for these compounds in facilitating organic synthesis and reaction mechanisms (Amadio et al., 2012).
Safety And Hazards
This involves discussing any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc. Safety precautions for handling and disposal would also be included.
Orientations Futures
This involves discussing potential future research directions. Are there unanswered questions about the compound? Could it have unexplored uses?
Propriétés
IUPAC Name |
3-(2-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-4-2-3-5-14(13)6-7-16(21)19-11-8-15(12-19)20-17-9-10-18-20/h2-5,9-10,15H,6-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDRXTJOFGGQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2479824.png)
![Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2479825.png)
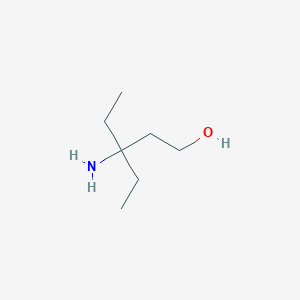
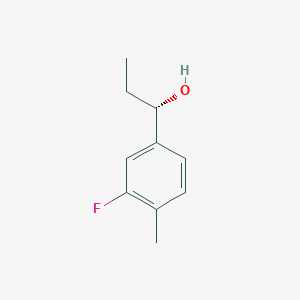
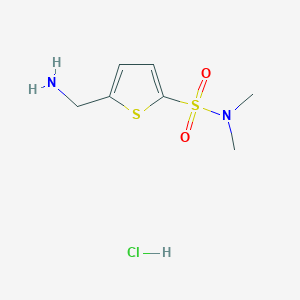

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2479834.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)
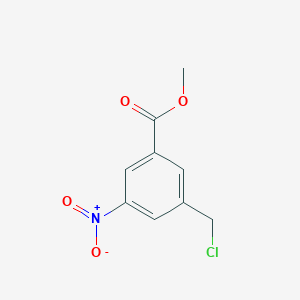
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)
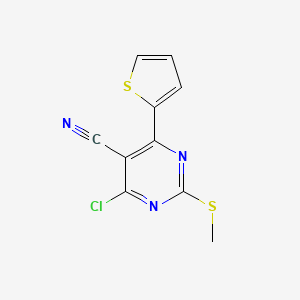
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)
